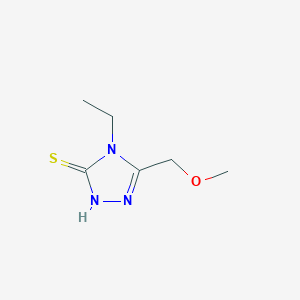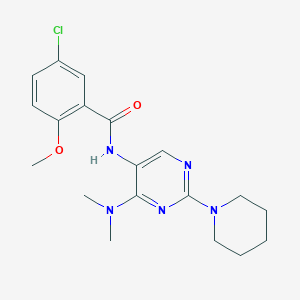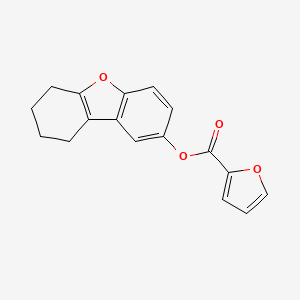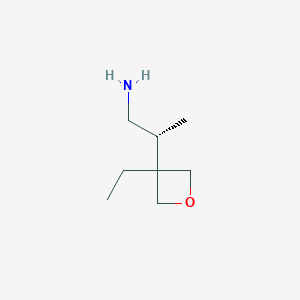![molecular formula C16H16N4O2S B2693312 4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 872856-66-1](/img/structure/B2693312.png)
4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine” is a derivative of 2,2′∶6′,2″-terpyridine (terpy) that has been modified at the 4′ position . It is part of a variety of terpy derivatives that have been synthesized to generate bifunctional chelates .
Synthesis Analysis
The synthesis of these bifunctional chelates, including “4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine”, is based on the nucleophilic substitution of 4′-chloroterpyridine . This method has been described as a particularly convenient route to these bifunctional chelates .Molecular Structure Analysis
The crystal structure of “4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine” has been determined . The palladium (II) and gold (III) complexes of the analog with an SMe group at the 4′ position have been synthesized and characterized .Chemical Reactions Analysis
The palladium (II) and gold (III) complexes of the analog with an SMe group at the 4′ position have been synthesized and characterized . This suggests that “4-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine” can participate in complexation reactions with these metals.Applications De Recherche Scientifique
Enzymatic Inhibition and Antihypertensive Activity
Research on related pyrazolo[3,4-d]pyrimidines has highlighted their potential in inhibiting specific enzymes and demonstrating antihypertensive activity. For example, a series of 6-phenylpyrazolo[3,4-d]pyrimidones were identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase. This inhibition correlates with cellular activity and in vivo antihypertensive effects. Substitutions at various positions on the pyrazolo[3,4-d]pyrimidine core affect both enzymatic inhibition potency and metabolic stability, demonstrating the chemical versatility of the scaffold for developing therapeutics (Dumaitre & Dodic, 1996).
Anti-inflammatory Properties Without Ulcerogenic Activity
Another study on pyrazolo[1,5-a]pyrimidines, a structurally related class, showed that these compounds possess anti-inflammatory properties without the ulcerogenic side effects typical of many nonsteroidal anti-inflammatory drugs (NSAIDs). This indicates the potential for developing safer anti-inflammatory medications using the pyrazolo[3,4-d]pyrimidine scaffold as a starting point (Auzzi et al., 1983).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives demonstrated potent anticancer and anti-5-lipoxygenase activities, suggesting the utility of the pyrazolo[3,4-d]pyrimidine framework in the design of drugs targeting cancer and inflammation-related pathways. The structure-activity relationship (SAR) study within this series highlighted the importance of specific substitutions for achieving high levels of activity and stability (Rahmouni et al., 2016).
Antibacterial Activity
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity provided insights into the antimicrobial potential of this chemical class. The study showcased a straightforward synthetic approach and identified compounds with significant antibacterial effects, underlining the potential for developing new antimicrobial agents (Rostamizadeh et al., 2013).
Propriétés
IUPAC Name |
4-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-2-4-12(5-3-1)20-15-13(10-19-20)16(18-11-17-15)23-9-6-14-21-7-8-22-14/h1-5,10-11,14H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRJHGLJHRAEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2693230.png)


![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2693233.png)
![4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2693235.png)
![4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2693237.png)
![N-(Cyclopropylmethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)prop-2-enamide](/img/structure/B2693238.png)
![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/no-structure.png)
![1-(Cyclobutylmethyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693243.png)



![4-Methyl-3-[(3R,5R)-5-methyl-1-prop-2-enoylpiperidin-3-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2693250.png)